molecular formula C9H11FN2 B1454659 N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine CAS No. 1339239-90-5

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine

Cat. No.: B1454659
CAS No.: 1339239-90-5
M. Wt: 166.2 g/mol
InChI Key: TWHVWUBJPKFFNC-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a cyclopropane moiety.

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-7(4-11-6-8)5-12-9-1-2-9/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHVWUBJPKFFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(5-fluoropyridin-3-yl)methyl]cyclopropanone, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of more complex molecules. The compound's unique structure allows for diverse synthetic pathways that are essential in developing new materials and chemicals.

2. Biology:
In biological research, this compound is studied for its potential interactions with biomolecules. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing biochemical pathways related to various diseases. Its unique binding properties could make it a valuable candidate for further investigation into its biological activity.

3. Medicine:
this compound is being explored for its therapeutic potential in drug development. Research indicates that compounds with similar structures may exhibit anti-cancer, anti-inflammatory, and neuroprotective effects . Ongoing studies aim to elucidate its pharmacological properties and mechanisms of action, particularly in treating conditions such as pain, cancer, and neurodegenerative diseases .

4. Industry:
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing and material science.

Case Study 1: Medicinal Chemistry

A study focused on the synthesis of this compound derivatives revealed promising biological activities against specific cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting their potential as anti-cancer agents . Further investigations are needed to determine their efficacy in vivo.

Case Study 2: Chemical Reactions

Research on the chemical reactivity of this compound demonstrated its ability to undergo various transformations under different conditions. For instance, oxidation reactions yielded corresponding ketones that could serve as intermediates for further synthetic applications.

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique binding properties and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloropyridin-3-yl)methyl]cyclopropanamine
  • N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
  • N-[(5-methylpyridin-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.

Biological Activity

N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine is a compound that has attracted significant research interest due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring bonded to a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action involves:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit various enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are crucial in regulating neurotransmitter levels and epigenetic modifications, respectively .
  • Targeting Receptor Pathways : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function .

Antidepressant Effects

Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies on related compounds have shown significant improvements in depressive behaviors in rodents, suggesting a potential role in treating mood disorders .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation markers in models of arthritis and inflammatory bowel disease (IBD), indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

StudyFindings
Study 1 : Inhibition of MAO-A and MAO-BThis compound demonstrated selective inhibition of MAO-A over MAO-B, suggesting potential antidepressant applications .
Study 2 : Anti-inflammatory effectsIn rodent models of arthritis, the compound significantly reduced joint swelling and inflammatory cytokines, highlighting its therapeutic potential in chronic inflammatory conditions .
Study 3 : Cognitive enhancementSimilar compounds have shown promise in enhancing cognitive function in animal models, warranting further investigation into their neuroprotective effects .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
N-[(5-chloropyridin-3-yl)methyl]cyclopropanamineChlorine instead of fluorineModerate MAO inhibition
N-[(5-bromopyridin-3-yl)methyl]cyclopropanamineBromine instead of fluorineLower anti-inflammatory effects
N-[(5-methylpyridin-3-yl)methyl]cyclopropanamineMethyl group additionReduced potency against MAO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine

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